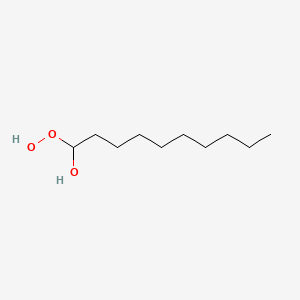

1-Hydroperoxydecan-1-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64655-21-6 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-hydroperoxydecan-1-ol |

InChI |

InChI=1S/C10H22O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h10-12H,2-9H2,1H3 |

InChI Key |

ZCVBARQRAJAENJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(O)OO |

Origin of Product |

United States |

Synthetic Methodologies for α Hydroxy Hydroperoxides, with Emphasis on Long Chain Derivatives

Catalytic Ring Opening of Epoxides with Hydrogen Peroxide

The reaction of epoxides with hydrogen peroxide in the presence of a suitable catalyst represents a direct and atom-economical approach to α-hydroxy hydroperoxides. This method is particularly relevant for the synthesis of long-chain derivatives from their corresponding epoxides.

Mechanistic Investigations of Catalytic Ring Opening

The mechanism of the catalytic ring opening of epoxides with hydrogen peroxide is a subject of ongoing research, with studies suggesting a dual role for the catalyst in activating both the epoxide and the peroxide. Molybdenum-based catalysts, for instance, are believed to form a molybdenum-peroxo species in situ, which then acts as the active nucleophile.

The proposed mechanism generally involves the coordination of the epoxide to the metal center, which enhances the electrophilicity of the epoxide ring carbons. Simultaneously, the catalyst can activate hydrogen peroxide, increasing its nucleophilicity. The subsequent nucleophilic attack of the activated peroxide on one of the epoxide carbons leads to the opening of the three-membered ring. A final proton transfer step then yields the α-hydroxy hydroperoxide product.

For asymmetrical epoxides, the regioselectivity of the ring-opening is a critical aspect. The attack of the hydroperoxide nucleophile can occur at either the more or less sterically hindered carbon atom, and the outcome is influenced by both electronic and steric factors, as well as the nature of the catalyst and reaction conditions.

Development and Evaluation of Catalytic Systems for α-HHs Synthesis

A variety of catalytic systems have been developed and evaluated for the synthesis of α-hydroxy hydroperoxides from epoxides. Molybdenum-based catalysts have shown particular promise in this area.

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phosphomolybdic Acid | Various Epoxides | Diethyl ether | Ambient | Good | masterorganicchemistry.com |

| [MoO2(acac)2] | Isoprene (B109036) Epoxide | Diethyl ether | Not specified | High |

Phosphomolybdic acid (PMA) has been demonstrated as an effective catalyst for the ring-opening of a range of epoxides with ethereal hydrogen peroxide at ambient temperature, affording the corresponding β-hydroxyhydroperoxides in good yields. masterorganicchemistry.com

Another notable catalyst is bis(acetylacetonato)dioxomolybdenum(VI) ([MoO2(acac)2]) . This catalyst has been used for the synthesis of α-hydroxy hydroperoxides with high yields and fewer byproducts. The reaction mixture typically turns yellow upon the addition of this catalyst.

The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, while phosphomolybdic acid is effective, for certain unsaturated compounds, it can lead to lower yields and a more complex product spectrum. In such cases, less acidic catalysts like [MoO2(acac)2] have proven to be superior.

Ozonolysis-Derived Pathways and Reactions Involving Criegee Intermediates

Ozonolysis of olefins provides an alternative and atmospherically relevant pathway to α-hydroxy hydroperoxides. This process proceeds through the formation of highly reactive carbonyl oxides, known as Criegee intermediates.

Formation via Olefin Ozonolysis in Aqueous and Humid Environments

The ozonolysis of an alkene, such as 1-decene (B1663960), in the gas phase or in non-participating solvents initially forms a primary ozonide (a 1,2,3-trioxolane). This unstable intermediate rapidly cleaves to form a carbonyl compound and a Criegee intermediate. In the case of 1-decene, this cleavage can produce formaldehyde (B43269) and a C9 Criegee intermediate, or nonanal (B32974) and the simplest Criegee intermediate, CH2OO.

In aqueous or humid environments, the Criegee intermediate can be intercepted by water molecules. This reaction is a key pathway for the formation of α-hydroxy hydroperoxides in the atmosphere. The ozonolysis of 1-decene in the presence of water would, therefore, be expected to yield 1-hydroperoxydecan-1-ol. Studies on the ozonolysis of 1-decene in methanol (B129727) have shown the formation of 1-hydroperoxy-1-methoxynonane, which supports the trapping of the Criegee intermediate by a hydroxylic species. acs.orgdtic.mil

Reactivity of Criegee Intermediates with Hydroxylic Species and Water Adduct Formation

Criegee intermediates are highly reactive species that can undergo a variety of unimolecular and bimolecular reactions. Their reaction with water and other hydroxylic species, such as alcohols, is of particular importance for the formation of α-hydroxy hydroperoxides.

The reaction of a Criegee intermediate with a water monomer proceeds via the formation of a pre-reactive complex, followed by an insertion reaction to form the α-hydroxy hydroperoxide. Theoretical studies have shown that the reaction of Criegee intermediates with water dimers can be significantly faster than with water monomers, making this a dominant sink for Criegee intermediates in the atmosphere. nih.govrsc.orgepa.gov

The rate of reaction of Criegee intermediates with hydroxylic species is influenced by the structure of both the Criegee intermediate and the hydroxylic compound. For example, the presence of a single water molecule has been shown to enhance the reaction of the syn-CH3CHOO Criegee intermediate with methanol. Current time information in Edmonton, CA.

Autoxidation Reactions of Hydrocarbons and Alkyl Radicals

Autoxidation, the spontaneous oxidation of compounds in the presence of oxygen, is another fundamental route to hydroperoxides. For long-chain alkanes like decane (B31447), this process can lead to the formation of this compound, although typically as part of a complex mixture of products.

The autoxidation of hydrocarbons is a free-radical chain reaction that involves three main stages: initiation, propagation, and termination. The initiation step involves the formation of an alkyl radical from the hydrocarbon. This radical then rapidly reacts with molecular oxygen to form a peroxy radical (ROO•).

In the propagation step, the peroxy radical abstracts a hydrogen atom from another hydrocarbon molecule to form a hydroperoxide (ROOH) and a new alkyl radical, which continues the chain. For n-decane, this process can occur at any of the carbon atoms along the chain, leading to a mixture of isomeric decyl hydroperoxides. The formation of this compound would result from the abstraction of a hydrogen atom from the terminal methyl group of a decane molecule.

Studies on the autoxidation of n-decane have shown that the initial stage of the reaction leads to the formation of alkyl hydroperoxides. These hydroperoxides can then decompose in the second stage to produce alcohols and ketones as major products. Current time information in Edmonton, CA. The regioselectivity of the initial hydrogen abstraction is a key factor determining the product distribution. While abstraction from secondary C-H bonds is generally favored due to their lower bond dissociation energy compared to primary C-H bonds, the statistical abundance of primary hydrogens can lead to the formation of terminal hydroperoxides.

Electron spin resonance (ESR) spectroscopy is a valuable tool for studying the radical intermediates involved in autoxidation processes, allowing for the detection and characterization of the alkyl and peroxy radicals that drive the reaction. nih.govnih.gov

Radical-Initiated Autoxidation Mechanisms for Organic Hydroperoxides

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen at ambient temperatures, without the need for flame or electrical discharge. wikipedia.org This process is a common pathway for the degradation of organic compounds and is fundamentally a free-radical chain reaction. wikipedia.orgjove.com The mechanism, often referred to as the basic autoxidation scheme (BAS), can be delineated into three primary stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the formation of a carbon-centered radical (R•) from the organic substrate (R-H). This step often requires an initiator, such as the intentional addition of compounds like benzoyl peroxide or azobisisobutyronitrile (AIBN), or it can be triggered by external stimuli like light or heat. wikipedia.orgresearchgate.net In some systems, pre-existing hydroperoxides formed during high-temperature processing can act as initiators. wikipedia.orgInitiation: R-H + Initiator → R•

Propagation: Once formed, the carbon-centered radical rapidly reacts with molecular oxygen (O₂) to create a peroxyl radical (ROO•). wikipedia.orgjove.com This peroxyl radical is capable of abstracting a hydrogen atom from another molecule of the organic substrate, thereby forming a hydroperoxide (ROOH) and regenerating a new carbon-centered radical. jove.com This new radical continues the chain reaction, leading to an autocatalytic process with an accelerating uptake of oxygen following an initial induction period. wikipedia.org

Propagation Step 1: R• + O₂ → ROO•

Propagation Step 2:Termination: The chain reaction ceases when radicals combine to form stable, non-radical products. This can occur through the coupling of two carbon-centered radicals or other radical-radical interactions. jove.com

Substrates with allylic and benzylic hydrogens are particularly susceptible to autoxidation because the resulting free radicals are stabilized by resonance. jove.com

Pathways to α-Hydroxy Hydroperoxides from Long-Chain Alkyl Peroxyl Radicals (e.g., Decane Derivatives)

The formation of an α-hydroxy hydroperoxide from a long-chain alkane such as decane via a radical pathway is a multi-step process. The initial steps follow the autoxidation mechanism described previously. A decyl radical is formed, which then reacts with oxygen to yield a decyl peroxyl radical. This radical subsequently abstracts a hydrogen atom to form decyl hydroperoxide.

The conversion of this initial hydroperoxide to an α-hydroxy hydroperoxide is more complex. In atmospheric chemistry, α-hydroxy hydroperoxides are known to form when Criegee intermediates, generated during the ozonolysis of alkenes, react with water. acs.org For saturated alkanes, the pathway involves further oxidation. The decyl peroxyl radical (ROO•) can undergo intramolecular hydrogen abstraction or rearrangement, or it can participate in intermolecular reactions that lead to the introduction of a second oxygen-containing functional group.

One proposed mechanism involves the reaction of the peroxyl radical with another oxygen molecule, followed by proton transfer, which can lead to hydroperoxide formation. nih.gov Subsequent reduction of these hydroperoxides can yield hydroxyl groups. nih.gov For example, the oxidation of peptides by peroxyl radicals can lead to the formation of hydroperoxides on indole (B1671886) or imidazole (B134444) rings, which are then reduced to form hydroxylated derivatives. nih.gov In the context of a long-chain alkane, the initial alkyl hydroperoxide could undergo further radical-mediated oxidation at the alpha-carbon, eventually leading to the formation of the 1-hydroxy-1-hydroperoxy structure, though this pathway is often in competition with the formation of other oxidation products like ketones and alcohols. researchgate.net

Other Emerging Synthetic Strategies for Acyclic Peroxides

Beyond classical autoxidation, more controlled and selective methods for synthesizing peroxides, including α-hydroxy hydroperoxides, are being developed. These often rely on catalytic systems to direct the oxidation process.

Metal-Catalyzed Hydroperoxidation Approaches

Transition metal complexes are effective catalysts for the oxidation of alkanes using oxidants like hydrogen peroxide (H₂O₂) or organic hydroperoxides such as tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.netresearchgate.net These reactions can be tuned to favor the formation of alkyl hydroperoxides, alcohols, or ketones. researchgate.netresearchgate.net

Copper complexes, for instance, have been shown to catalyze the oxidation of alkanes with H₂O₂ in high yields, proceeding with significant selectivity toward alkyl hydroperoxides as the primary products. nih.gov The mechanism is believed to involve the generation of both carbon-centered and oxygen-centered radicals in a Fenton-like process. nih.gov Similarly, various copper derivatives can catalyze alkane oxidation using peroxyacetic acid, where the alkyl hydroperoxide is also a major product. researchgate.net Other metal catalysts, including those based on iron, manganese, and chromium, have also been successfully employed. rsc.orggoogle.com Chromium catalysts, in particular, have demonstrated high conversion of hydroperoxide and high yields of corresponding alcohols and ketones from alkanes like octane. google.com

The table below summarizes findings from various metal-catalyzed alkane oxidation studies.

| Catalyst System | Substrate | Oxidant | Primary Products | Yield | Reference |

|---|---|---|---|---|---|

| Copper Complexes | Alkanes | H₂O₂ | Alkyl Hydroperoxides | Up to 50-60% | nih.gov |

| Transition Metal-Substituted Heteropolytungstates (e.g., Mn, Fe, Co, Cu) | Cyclohexane | TBHP | Cyclohexanol, Cyclohexanone | >90% (based on oxidant) | rsc.org |

| Chromium Catalyst | Octane | TBHP | Alcohols, Ketones | Not specified | google.com |

| Polynuclear Copper(II) Complex | Cyclohexane | H₂O₂ | Cyclohexyl Hydroperoxide, Cyclohexanol, Cyclohexanone | Up to 32% | researchgate.net |

Organocatalytic Routes to α-Hydroxy Hydroperoxides

Organocatalysis represents a green and sustainable alternative to metal-based systems for peroxide synthesis. rsc.orgrsc.org These methods utilize small organic molecules to activate substrates and reagents. One notable strategy is the synthesis of α-aryl peroxyesters through a hydrogen-bond donor-catalyzed O-H insertion reaction involving hydroperoxides and α-aryl diazoesters. nih.gov This demonstrates the potential of organocatalysis to facilitate the formation of C-O bonds at the alpha position to a carbonyl group, a related transformation to the synthesis of α-hydroxy hydroperoxides.

Another approach involves the activation of hydrogen peroxide by activated carbonyl compounds. rsc.org The use of small organic molecules as catalysts offers advantages in the pharmaceutical and fine chemical industries by replacing expensive and potentially toxic metal catalysts that can be difficult to remove from the final product. rsc.orgrsc.org While direct organocatalytic synthesis of this compound has not been extensively detailed, the existing protocols for forming other complex peroxides provide a foundation. rsc.orgnih.gov For example, the synthesis of α,α'-dihydroxy ketones has been achieved via an asymmetric organocatalytic process in aqueous media, indicating the viability of controlling stereochemistry in complex hydroxylations. nih.gov General methods for synthesizing hydroxy hydroperoxides often involve the catalytic ring-opening of epoxides with hydrogen peroxide, a reaction that can be catalyzed by organocatalysts or metal-based catalysts like bis(acetylacetonato)dioxomolybdenum(VI). mdpi.com

Reaction Pathways and Mechanistic Studies of α Hydroxy Hydroperoxides

Decomposition Pathways of α-Hydroxy Hydroperoxides

The stability of α-hydroxy hydroperoxides is a crucial factor in determining their atmospheric lifetime and impact. Their decomposition can proceed through various pathways, primarily influenced by the surrounding medium, such as the presence of acidic species or water. These pathways ultimately lead to the formation of more stable products, including aldehydes and hydrogen peroxide.

Proton-Catalyzed Decomposition Mechanisms in Aqueous and Acidic Media

In aqueous and acidic environments, the decomposition of α-hydroxy hydroperoxides is significantly accelerated through proton catalysis. nih.govacs.orgnih.gov This process is particularly relevant in atmospheric aerosols, which often have an acidic character. The presence of protons (H+) facilitates the breakdown of the hydroperoxide moiety.

The rate of proton-catalyzed decomposition of α-hydroxy hydroperoxides follows first-order kinetics and is highly dependent on the pH of the medium. acs.orgnih.gov As the pH decreases (i.e., the concentration of H+ increases), the degradation rate constant increases significantly. acs.orgnih.gov For instance, studies on α-hydroxy hydroperoxides derived from terpenes have shown that their lifetime can decrease from hours to minutes as the pH drops from around 6 to 4. acs.orgnih.gov

Several factors influence the kinetics of this decomposition. Besides pH, the structure of the α-hydroxy hydroperoxide itself can play a role, although the fundamental mechanism is generally applicable across different structures. The presence of various acids, such as oxalic, acetic, and hydrochloric acid, has been shown to accelerate this decomposition, with the primary catalytic species being the proton. acs.orgnih.gov

Below is a data table compiled from a computational study on the acid-catalyzed hydrolysis of a C10 α-hydroxy hydroperoxide (C10 α-HH), which serves as a proxy for 1-Hydroperoxydecan-1-ol. The table shows the variation of the calculated pseudo-first-order acid-catalyzed hydrolysis rate constants (k′A) with pH.

| pH | k′A (s⁻¹) |

|---|---|

| 2 | 1.0 x 10⁻¹ |

| 3 | 1.0 x 10⁻² |

| 4 | 1.0 x 10⁻³ |

| 5 | 1.0 x 10⁻⁴ |

| 6 | 1.0 x 10⁻⁵ |

The primary products of the proton-catalyzed decomposition of α-hydroxy hydroperoxides are the corresponding aldehyde and hydrogen peroxide (H₂O₂). acs.orgnih.gov In the case of this compound, the expected aldehyde would be decanal (B1670006). This reaction effectively cleaves the C-OOH bond, leading to the formation of a more stable carbonyl compound and a key atmospheric oxidant, H₂O₂. The resulting aldehydes can undergo further reactions in the atmospheric condensed phase, contributing to the formation of other multifunctional compounds.

Water-Accelerated Decomposition Kinetics in Condensed Phases (e.g., Organic Aerosols)

In condensed phases with high organic content, such as organic aerosols, water molecules can also play a direct role in accelerating the decomposition of α-hydroxy hydroperoxides. researchmap.jp This is a crucial pathway, especially in environments where the aerosol is not strongly acidic but has a significant water content.

The rate of decomposition of α-hydroxy hydroperoxides in organic matrices has been shown to increase with increasing water content. researchmap.jp This suggests that water is not just a solvent but an active participant in the reaction mechanism. This water-accelerated decomposition is a key process in the chemical evolution of organic aerosols as they absorb and desorb water from the atmosphere.

The following table presents the first-order rate constants for the decomposition of an α-hydroxy hydroperoxide in an aqueous organic medium as a function of the volume percentage of water. While not specific to a C10 compound, it illustrates the general trend of water's influence.

| Water Volume % | k₁ (s⁻¹) |

|---|---|

| 20 | (1.4 ± 0.6) x 10⁻⁴ |

| 30 | (1.4 ± 0.2) x 10⁻⁴ |

| 40 | (1.7 ± 0.4) x 10⁻⁴ |

Homolytic Cleavage of the Hydroperoxyl (O-O) Bond and Radical Generation

The spontaneous unimolecular homolytic cleavage of the peroxide (O-O) bond in hydroperoxides is a critical step in many radical-based chemical processes. This bond scission leads to the formation of highly reactive free radicals. However, the direct homolytic cleavage of the O-O bond in hydroperoxides is often a strongly endothermic process, making it less likely to be a primary initiation pathway under standard conditions. researchgate.net

Instead, radical generation from hydroperoxides is frequently facilitated by other factors:

Molecule-Induced Radical Formation: The reaction can be induced or accelerated by interaction with other molecules. For instance, a hydroperoxide can react with a compound featuring a weakly bonded hydrogen atom, where O-O bond homolysis is coupled with a C-H bond abstraction in a single kinetic step, significantly lowering the enthalpic barrier compared to unimolecular cleavage. researchgate.net

Metal Catalysis: The presence of metal ions can dramatically influence the fate of the O-O bond. Electron-rich iron porphyrin complexes, for example, tend to cleave hydroperoxide O-O bonds homolytically. researchgate.net Similarly, certain copper complexes can facilitate the rate-determining homolytic cleavage of a Cu(II)-OOH bond to generate hydroxyl radicals. nih.gov In contrast, electron-deficient metal centers may favor heterolytic cleavage. researchgate.netnih.gov

Photochemical Initiation: In atmospheric chemistry, the reaction of hydroxyl radicals (OH) with α-hydroxy hydroperoxides can proceed via H-abstraction from the -OOH group, leading to the formation of a peroxy radical (RO2). copernicus.org

The generation of alkoxy radicals from alcohols can also be achieved indirectly through methods mediated by photoredox-generated sulfoxide (B87167) cation radicals, which provides an alternative pathway to the reactivity associated with O-O bond homolysis. nih.gov

Thermal Decomposition Characteristics and Pathways

The thermal stability of α-hydroxy hydroperoxides is a crucial parameter, as their decomposition can lead to the formation of various products, including hydrogen peroxide and multifunctionalized organic species. nih.gov Studies on α-hydroxyalkyl-hydroperoxides (α-HHs) derived from the ozonolysis of terpenes show a strong temperature dependence on their decomposition rates in aqueous solutions. researchmap.jpacs.org

The decomposition typically follows first-order kinetics, with the rate increasing significantly with temperature. nih.govresearchmap.jpacs.org This relationship allows for the determination of activation energies (Ea) for the decomposition process through Arrhenius plot analysis. The decomposition is also sensitive to the surrounding medium, with both water-catalyzed and proton-catalyzed mechanisms playing important roles. researchmap.jpacs.org The presence of water has been shown to dramatically accelerate the decomposition of these compounds. acs.org

The table below summarizes experimental data for the decomposition of α-HHs derived from terpene alcohols, which serve as models for understanding the thermal behavior of compounds like this compound.

| α-Hydroxy Hydroperoxide (α-HH) Derivative | Temperature (K) | pH | First-Order Rate Constant (k, s⁻¹) | Activation Energy (Ea, kcal mol⁻¹) |

| α-Terpineol α-HH | 288 | 6.1 | (4.7 ± 0.2) × 10⁻⁵ | 17.9 ± 0.7 |

| α-Terpineol α-HH | 298 | 6.1 | (1.5 ± 0.4) × 10⁻⁴ | 17.9 ± 0.7 |

| α-Terpineol α-HH | 308 | 6.1 | (3.4 ± 0.9) × 10⁻⁴ | 17.9 ± 0.7 |

| α-Terpineol α-HH | 318 | 6.1 | (1.0 ± 0.2) × 10⁻³ | 17.9 ± 0.7 |

| α-Terpineol α-HH | Not Specified | 5.3 | Not Specified | 18.6 ± 0.2 |

| α-Terpineol α-HH | Not Specified | 4.5 | Not Specified | 19.2 ± 0.5 |

| Terpinen-4-ol α-HH | Not Specified | 6.2 | Not Specified | 17.1 ± 0.2 |

This data is based on findings from studies on atmospherically relevant α-hydroxy hydroperoxides. researchmap.jpacs.org

Oxidative Transformations and Oxygen Transfer Reactions

α-Hydroxy hydroperoxides are effective oxygen transfer agents, a capability rooted in the electrophilic nature of the peroxide oxygen atoms. This allows them to participate in a variety of directed oxidation reactions in organic synthesis. osti.gov

Role as Oxygen Transfer Agents in Directed Organic Oxidation

Hydroperoxides, including α-substituted variants, are capable of transferring an oxygen atom to an olefin, resulting in the formation of an epoxide. researchgate.netacs.org This reaction is a fundamental transformation in organic chemistry. The efficiency and rate of epoxidation can be significantly influenced by the reaction conditions. For example, the use of fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can accelerate the epoxidation of olefins by hydrogen peroxide by up to 100,000-fold. acs.org This acceleration is attributed to the formation of multiple hydrogen-bond networks that activate the peroxide for oxygen transfer. acs.orgresearchgate.net Theoretical studies support a polar concerted process for the oxygen transfer from the hydroperoxide to the alkene. researchgate.net

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or a peroxide as the oxidant. wikipedia.orghandwiki.org The reaction proceeds through the formation of a key tetrahedral intermediate, often referred to as the Criegee intermediate, after the nucleophilic attack of the peroxide on the carbonyl carbon. jk-sci.com

A wide range of peroxides, including hydrogen peroxide and tert-butyl hydroperoxide, are effective reagents for this transformation. jk-sci.commerckmillipore.com Given their structural similarity, α-hydroxy hydroperoxides like this compound are also potential oxidants for initiating Baeyer-Villiger type reactions. The reaction is highly regioselective, with the migratory aptitude of the substituents on the ketone determining the final ester or lactone product. jk-sci.com The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.com The reaction typically retains the stereochemistry of the migrating group. jk-sci.com

Oxidative Cleavage Reactions of Hydroperoxy Alcohols

In addition to transferring an oxygen atom, hydroperoxy alcohols can undergo reactions that lead to the cleavage of carbon-carbon bonds within the molecule itself. These oxidative cleavage reactions can be valuable in synthetic chemistry for breaking down larger molecules into smaller, functionalized fragments.

Several pathways can lead to such cleavage:

Metal-Catalyzed Cleavage: Transition metal catalysts can promote the oxidative cleavage of C-C bonds in alcohols and related compounds. nih.gov For example, vanadium(V) complexes in the presence of hydrogen peroxide are known to cause C-C bond cleavage in branched alkanes. academie-sciences.fr

Enzymatic Cleavage: In biological systems, enzymes such as hydroperoxide lyase specifically cleave hydroperoxides. For instance, 13-hydroperoxides of linoleic and linolenic acids are cleaved to produce aldehydes (like hexanal) and oxo-acids. researchgate.net

Radical-Mediated Scission: In atmospheric chemistry, alkoxy radicals formed from the reactions of hydroperoxides can undergo β-site C-C bond scission, which is a dominant dissociation pathway for certain structures. copernicus.org

These cleavage reactions highlight the diverse reactivity of the hydroperoxy alcohol functional group, enabling its participation in both intermolecular oxygen transfer and intramolecular bond-scission events.

Perhydrolytic Pathways Leading to Carboxylic Acids

While the term "perhydrolysis" typically refers to the reaction of a peroxide with an ester or acid to form a peroxy acid, a conceptually related pathway for α-hydroxy hydroperoxides involves their decomposition to form carboxylic acids. This transformation is generally understood to proceed under acidic conditions, where the α-hydroxy hydroperoxide undergoes a rearrangement and elimination process.

The acid-catalyzed decomposition of α-hydroxy hydroperoxides is a critical reaction pathway. In an aqueous environment, the decomposition is initiated by the protonation of one of the oxygen atoms of the hydroperoxy group. This is followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation can then react with water to yield an aldehyde and hydrogen peroxide. Subsequently, the aldehyde can be oxidized to a carboxylic acid, particularly in the presence of an oxidizing agent like hydrogen peroxide, which is a byproduct of the initial decomposition.

The rate of this acid-catalyzed decomposition is highly dependent on the pH of the solution, with faster rates observed at lower pH values researchgate.netacs.org. The structure of the α-hydroxy hydroperoxide also plays a role, with certain substituents potentially influencing the stability of the carbocation intermediate and thus the reaction rate copernicus.org.

A plausible mechanistic sequence for the formation of a carboxylic acid from this compound is outlined below:

Protonation: The hydroperoxy group is protonated by an acid catalyst.

Formation of a Carbocation and Hydrogen Peroxide: The protonated intermediate eliminates hydrogen peroxide to form a secondary carbocation at the C1 position.

Hydration: A water molecule attacks the carbocation, leading to a protonated gem-diol.

Deprotonation: Loss of a proton yields a gem-diol.

Tautomerization: The gem-diol is in equilibrium with the corresponding aldehyde (decanal).

Oxidation: The decanal is subsequently oxidized to decanoic acid. The hydrogen peroxide formed in the second step can act as the oxidant in this step, potentially catalyzed by trace metal ions.

Table 1: Key Steps in the Proposed Perhydrolytic Pathway of this compound

| Step | Description | Reactant(s) | Intermediate(s)/Product(s) |

|---|---|---|---|

| 1 | Protonation of the hydroperoxy group | This compound, H⁺ | Protonated this compound |

| 2 | Elimination of hydrogen peroxide | Protonated this compound | Decyl carbocation, H₂O₂ |

| 3 | Nucleophilic attack by water | Decyl carbocation, H₂O | Protonated decane-1,1-diol |

| 4 | Deprotonation | Protonated decane-1,1-diol | Decane-1,1-diol |

| 5 | Dehydration (Tautomerization) | Decane-1,1-diol | Decanal, H₂O |

| 6 | Oxidation of the aldehyde | Decanal, H₂O₂ | Decanoic acid, H₂O |

Formation and Reactivity of α-Oxo Hydroperoxide Intermediates

The formation of an α-oxo hydroperoxide intermediate from an α-hydroxy hydroperoxide represents an oxidation pathway. This transformation involves the conversion of the hydroxyl group at the α-position into a carbonyl group. While not a spontaneous process, this oxidation can be envisioned to occur in the presence of a suitable oxidizing agent.

The reactivity of α-oxo hydroperoxides is expected to be significantly different from their α-hydroxy counterparts. The presence of the electron-withdrawing carbonyl group would likely weaken the O-O bond of the hydroperoxide, making it more susceptible to homolytic cleavage to form radical species. Furthermore, the α-oxo hydroperoxide could undergo intramolecular reactions, such as cyclization, or intermolecular reactions with other species.

While the direct formation and reactivity of α-oxo hydroperoxides from α-hydroxy hydroperoxides are not extensively documented in the literature, related metal-oxo intermediates are known to be highly reactive oxidizing species in various chemical and biological systems rsc.orgnih.gov. These species are capable of performing a variety of oxidation reactions, including hydrogen atom abstraction and oxygen atom transfer rsc.org. By analogy, an α-oxo hydroperoxide could exhibit potent oxidizing properties.

Table 2: Plausible Reactions of a Hypothetical α-Oxo Hydroperoxide Intermediate

| Reaction Type | Description | Potential Product(s) |

|---|---|---|

| Homolytic O-O Bond Cleavage | Formation of an α-oxo-alkoxyl radical and a hydroxyl radical. | Carboxylic acid, other degradation products. |

| Intramolecular Rearrangement | Rearrangement of the hydroperoxy group, potentially leading to the formation of a lactone or other cyclic structures. | Lactones, cyclic peroxides. |

| Intermolecular Oxidation | Acting as an oxidizing agent towards other organic molecules. | Oxidized organic molecules, corresponding carboxylic acid. |

Investigation of Intramolecular and Intermolecular Reactivity

The reactivity of α-hydroxy hydroperoxides can be further categorized into intramolecular and intermolecular processes. These reactions are crucial in determining the ultimate fate of these compounds in various environments.

Intramolecular Reactivity:

A significant intramolecular reaction pathway for hydroperoxides, including α-hydroxy hydroperoxides, involves hydrogen shifts. In particular, intramolecular H-shift reactions can occur, leading to the formation of different radical intermediates that can drive further oxidation of the molecule mdpi.com. For instance, a 1,5-H shift in a related hydroperoxy-substituted peroxy radical has been observed, demonstrating the feasibility of such intramolecular processes caltech.edu. In the case of this compound, an intramolecular hydrogen abstraction from the carbon backbone by the hydroperoxy group could initiate a cascade of reactions leading to more highly oxidized products.

Another potential intramolecular reaction is the cyclization to form cyclic peroxides, such as dioxetanes or larger ring structures. This would likely require activation, for example, through the formation of a radical intermediate.

Intermolecular Reactivity:

The most prominent intermolecular reaction of α-hydroxy hydroperoxides is their acid-catalyzed decomposition in the presence of water, as detailed in section 3.2.2.1. This reaction underscores the importance of the chemical environment on the stability of these compounds acs.orgacs.orgrsc.org.

Furthermore, α-hydroxy hydroperoxides can react with other molecules. For example, they can act as oxidizing agents, though they are generally weaker oxidants than peroxy acids. In the presence of metal ions, the O-O bond can be cleaved to generate radicals, which can then initiate polymerization or other radical-mediated processes nih.gov.

They can also participate in condensation reactions. For example, the reaction of an α-hydroxy hydroperoxide with a carbonyl compound can lead to the formation of a peroxyhemiacetal. This represents a pathway for the incorporation of the hydroperoxide functionality into larger molecules researchgate.net.

Table 3: Summary of Intramolecular and Intermolecular Reactivity of α-Hydroxy Hydroperoxides

| Reactivity Type | Specific Reaction | Description | Key Factors |

|---|---|---|---|

| Intramolecular | Hydrogen Shift | Transfer of a hydrogen atom from the carbon backbone to the peroxy group, leading to radical intermediates. | Molecular conformation, bond dissociation energies. |

| Intramolecular | Cyclization | Formation of cyclic peroxides. | Activation energy, ring strain of the product. |

| Intermolecular | Acid-Catalyzed Decomposition | Decomposition in the presence of acid and water to form an aldehyde and hydrogen peroxide. | pH, water concentration. |

| Intermolecular | Radical Formation | Metal-catalyzed homolytic cleavage of the O-O bond. | Presence of transition metal ions. |

| Intermolecular | Condensation Reactions | Reaction with carbonyls to form peroxyhemiacetals. | Presence of carbonyl compounds, catalysts. |

Atmospheric Chemistry and Environmental Fate of Hydroperoxy Alcohols

Atmospheric Formation Processes and Sources

The primary formation pathway for 1-Hydroperoxydecan-1-ol in the atmosphere is through the oxidation of n-decane, a volatile organic compound.

The atmospheric production of this compound is initiated by the reaction of n-decane with the hydroxyl radical (OH), a key oxidant in the troposphere. researchgate.netcopernicus.org This reaction proceeds through a series of steps:

Hydrogen Abstraction: The process begins with the abstraction of a hydrogen atom from the n-decane molecule by an OH radical, forming a decyl radical (C₁₀H₂₁) and a water molecule.

Peroxy Radical Formation: The decyl radical rapidly reacts with molecular oxygen (O₂) to form a decyl peroxy radical (C₁₀H₂₁O₂).

Hydroperoxide Formation: In environments with low nitrogen oxide (NOx) concentrations, the decyl peroxy radical primarily reacts with the hydroperoxy radical (HO₂) to produce this compound and regenerate O₂. mit.edu

The rate of this formation pathway is dependent on the concentrations of n-decane, OH radicals, and the ratio of HO₂ to NO. acs.org Studies have measured the rate constant for the reaction of OH radicals with n-decane, which is a critical parameter for modeling the atmospheric formation of its oxidation products. copernicus.orgacs.org

Rate Constants for the Reaction of OH Radicals with n-Decane

| Reference | Rate Constant (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|

| Aschmann et al. | 12.5 ± 0.4 | 296 ± 2 |

| Li et al. (2006) referenced in Wu et al. (2024) | 12.9 ± 1.0 | Not Specified |

| Atkinson and Arey (2003) referenced in Wu et al. (2024) | 11.0 | Not Specified |

| Wu et al. (2024) | 11.8 ± 0.2 | Not Specified |

Due to its low volatility, a consequence of its long carbon chain and polar hydroperoxy and hydroxyl functional groups, this compound is expected to significantly contribute to the formation and growth of secondary organic aerosols (SOA). mit.eduacs.orgacs.org Once formed in the gas phase, it can partition into the aerosol phase through condensation.

The yield of SOA from the oxidation of n-decane has been investigated in laboratory studies. These yields are dependent on the specific atmospheric conditions, particularly the concentration of NOx. acs.org Under low-NOx conditions, the formation of less volatile products like hydroperoxides is favored, leading to higher SOA yields. acs.org

Maximum Secondary Organic Aerosol (SOA) Yields from n-Decane Oxidation

| Reference | Maximum SOA Yield | Experimental Conditions |

|---|---|---|

| Lambe et al. (2012) | 0.39 | OH oxidation in the absence of NOx |

In the aerosol phase, this compound can undergo further reactions, such as oligomerization, which can lead to the formation of higher molecular weight and even less volatile compounds, thus contributing to the growth and aging of SOA particles. acs.org

Atmospheric Lifetimes and Removal Mechanisms

The persistence of this compound in the atmosphere is determined by its removal through various chemical and physical processes.

Photolysis, the process of chemical breakdown by photons, is a potential removal pathway for this compound. Hydroperoxides can absorb ultraviolet radiation, leading to the cleavage of the weak oxygen-oxygen (O-O) bond. This process generates a hydroxyl radical (OH) and a decan-1-oloxy radical (C₁₀H₂₁O).

While specific photolysis rates and quantum yields for this compound are not available, studies on analogous α-hydroperoxycarbonyls suggest that photolysis can be a significant atmospheric sink, with rates estimated to be in the range of (1 to 5) × 10⁻⁴ s⁻¹. rsc.orgresearchgate.net The quantum yield for such reactions, which is the number of molecules undergoing a reaction per photon absorbed, is expected to be close to unity under atmospheric conditions. researchgate.net The photolysis rate is influenced by the absorption cross-section of the molecule and the actinic flux of solar radiation.

This compound, with its polar functional groups, can be taken up into atmospheric aqueous phases such as cloud droplets, fog, and aqueous aerosols. rsc.orgresearchgate.netnih.gov Although its solubility in water is expected to be limited due to the long carbon chain, its presence in these aqueous environments can lead to significant chemical processing.

In acidic aqueous media, which is common in the atmosphere, hydroperoxides can undergo H⁺-catalyzed decomposition. rsc.orgresearchgate.netacs.orgresearchmap.jp This process can lead to the formation of hydrogen peroxide (H₂O₂) and other multifunctional species. rsc.orgresearchgate.net The rate of this decomposition is dependent on the pH of the aqueous phase, with faster decomposition occurring at lower pH. acs.org This aqueous-phase processing can be a faster removal mechanism than photolysis for some hydroperoxides. rsc.org

Role in Atmospheric Oxidizing Capacity and HOx Radical Cycling

The atmospheric degradation of this compound plays a role in the cycling of HOx radicals (OH and HO₂), which are central to the atmosphere's self-cleaning capacity. researchgate.net

The photolysis of this compound directly produces an OH radical, thus contributing to the atmospheric oxidizing capacity. The other product of photolysis, the decan-1-oloxy radical, can react with O₂ to form a hydroperoxy radical (HO₂).

Influence of Environmental Parameters (e.g., pH, Water Activity) on Atmospheric Reactivity of this compound

The atmospheric reactivity of hydroperoxy alcohols, including this compound, is significantly influenced by environmental parameters, particularly within atmospheric condensed phases such as aerosol particles, cloud, and fog droplets. The high polarity imparted by both the hydroxyl and hydroperoxy functional groups suggests that this compound will have a tendency to partition into these aqueous phases from the gas phase. Within these condensed phases, factors like pH and water activity can govern reaction pathways and rates, thereby determining the compound's ultimate environmental fate.

Influence of pH on Aqueous-Phase Reactions

Atmospheric aerosols and cloud water are often acidic, with pH values that can vary widely depending on geographical location and the influence of anthropogenic emissions. acs.orgresearchmap.jpcopernicus.org This acidity plays a crucial role in the chemistry of hydroperoxy alcohols. Research on various α-hydroxyalkyl hydroperoxides (α-HHs) and α-alkoxyalkyl hydroperoxides (α-AHs), which share functional similarities with this compound, has demonstrated that their decomposition in aqueous solutions is frequently catalyzed by the presence of hydrogen ions (H⁺). acs.orgresearchmap.jprsc.org

Studies on α-AHs derived from the ozonolysis of α-terpineol have shown that their decomposition rate increases as the pH of the aqueous medium decreases from 5.9 to 3.8. acs.orgrsc.org This acid-catalyzed decomposition is a key transformation pathway, potentially faster than other degradation processes like photolysis. rsc.org The proposed mechanism involves the protonation of the hydroperoxide group, leading to the formation of more stable products and hydrogen peroxide (H₂O₂). acs.orgresearchmap.jp

Table 1: Effect of pH on the Decomposition Rate of Selected Hydroperoxides in Aqueous Media Note: Data for this compound is not available. This table presents findings for analogous compounds to illustrate the principle of pH-dependent reactivity.

| Compound Studied | pH Range | Observation | Reference |

| α-Terpineol derived α-alkoxyalkyl hydroperoxides | 5.9 to 3.8 | Decomposition rate increased with decreasing pH. | acs.orgrsc.org |

| Hydroxymethyl hydroperoxide | Acidic & Basic | Decomposition is catalyzed by both H⁺ and OH⁻. | acs.org |

| α-Terpineol derived α-hydroxyalkyl hydroperoxides | 1-2 | Estimated lifetime of a few seconds in acidic aerosols. | acs.org |

For a larger molecule like this compound, partitioning into the aerosol phase is likely. Once in this acidic environment, it would be expected to undergo similar acid-catalyzed decomposition. The primary products would likely be decanal (B1670006) and hydrogen peroxide, altering the chemical composition of the aerosol and potentially contributing to secondary organic aerosol (SOA) formation. The rate of this decomposition would be highly dependent on the specific pH of the aerosol particle it resides in.

Influence of Water Activity on Heterogeneous and Multiphase Chemistry

Water activity, which is related to the relative humidity (RH) of the atmosphere, is a critical parameter influencing the physical state and chemical reactivity of atmospheric aerosols. tandfonline.commdpi.com Aerosol liquid water (ALW) can significantly impact heterogeneous and multiphase reactions by providing a medium for aqueous-phase chemistry and by affecting the viscosity and phase state of the aerosol particles. copernicus.orgnih.govoup.com

The presence of water is fundamental to the formation of hydroperoxy alcohols in the first place, as Criegee intermediates react with water to form them. copernicus.orgcopernicus.org Specifically, reactions with water dimers, (H₂O)₂, are often much faster than with water monomers. acs.org

For a semi-volatile compound like this compound, high water activity (high RH) would facilitate its partitioning from the gas phase into the aqueous phase of an aerosol. researchgate.netrsc.org Once in the aqueous phase, the following processes influenced by water content can occur:

Reaction Medium: The ALW acts as a solvent, allowing for the acid-catalyzed decomposition reactions discussed above. The dilution of reactants and products in a larger volume of water at high RH can influence reaction kinetics. copernicus.org

Phase State: Water can act as a plasticizer, causing organic aerosols to transition from a solid or semi-solid state to a liquid state. nih.govoup.com This change increases the mobility of molecules within the aerosol, potentially accelerating bulk-phase reactions, whereas in a more viscous or solid particle, reactions may be limited to the surface. oup.com

Gas-Particle Partitioning: The amount of water in an aerosol affects the partitioning of semi-volatile organic compounds. Increased ALW generally enhances the uptake of water-soluble species. copernicus.org

Table 2: Influence of Water Activity/Relative Humidity on Atmospheric Processes Relevant to Hydroperoxy Alcohols

| Parameter | Effect | Atmospheric Implication for this compound |

| Increased Water Activity (Higher RH) | Promotes partitioning of soluble gases into the particle phase. copernicus.org | Enhanced uptake of this compound from the gas phase into aqueous aerosols. |

| Increases Aerosol Liquid Water (ALW) content. mdpi.comcopernicus.org | Provides a larger medium for aqueous-phase reactions like acid-catalyzed decomposition. | |

| Can lower aerosol viscosity (phase transition). nih.govoup.com | Facilitates diffusion and reactions within the bulk of the aerosol particle. | |

| Decreased Water Activity (Lower RH) | Limits the amount of aqueous reaction medium. | Slower aqueous-phase reaction rates; gas-phase reactions (e.g., with OH radicals) may become more dominant. |

| Increases aerosol viscosity, potentially leading to a semi-solid or glassy state. nih.gov | Reactions may become limited to the particle surface; decomposition rates could decrease significantly. |

Advanced Analytical Methodologies for the Characterization and Quantification of α Hydroxy Hydroperoxides

Chromatographic Techniques for Separation and Detection

Chromatography is essential for separating α-hydroxy hydroperoxides from complex mixtures before quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Due to the poor UV absorbance of saturated hydroperoxides, direct detection in HPLC is challenging. To overcome this, post-column derivatization (PCD) is frequently employed. In this approach, the analyte is first separated from the sample matrix on an HPLC column (typically a reversed-phase C18 column). After exiting the column, the eluent is mixed with a continuous stream of a derivatizing reagent in a reaction coil. The hydroperoxide reacts to form a product that is easily detectable by a standard detector (e.g., UV/Vis or fluorescence).

A widely used PCD method for peroxides involves their reaction with iodide ions. The hydroperoxide oxidizes iodide (I⁻) to triiodide (I₃⁻), which has a strong UV absorbance at 352 nm. Alternatively, the generated triiodide can be detected with high sensitivity using an electrochemical detector. Another powerful PCD approach couples the HPLC separation with a chemiluminescence detection system, such as the luminol (B1675438) or peroxyoxalate reactions described previously, to achieve exceptionally low detection limits.

| Reagent System | Principle of Detection | Detector |

|---|---|---|

| Sodium Iodide / Acetic Acid | Oxidation of I⁻ to I₃⁻ | UV/Vis (352 nm) or Electrochemical |

| Luminol / Catalyst (e.g., hemin, microperoxidase) | Chemiluminescence from luminol oxidation | Chemiluminescence Detector |

| Peroxyoxalate (e.g., TCPO) / Fluorophore | Chemiluminescence via energy transfer to a dye | Chemiluminescence or Fluorescence Detector |

| N,N'-diethyl-p-phenylenediamine (DPD) / Peroxidase | Formation of a colored radical cation | UV/Vis (551 nm) |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) for Organic Peroxides

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) has emerged as a valuable technique for the analysis of non-volatile and thermally labile compounds like organic peroxides. The separation capability of liquid chromatography combined with the soft ionization of ESI allows for the analysis of these molecules in complex mixtures without inducing thermal decomposition.

In a novel approach, an iodometry-assisted LC-ESI-MS method has been developed to unambiguously distinguish organic peroxides from other compounds. nih.gov This technique helps to overcome the limitations of mass spectrometry alone, which may lack the functional group information needed for positive identification. nih.gov The method involves analyzing the sample before and after a reaction with an iodide salt; the disappearance of a peak after the reaction confirms the presence of a peroxide functional group. rsc.org

However, studies have also raised concerns about relying solely on MS signatures from filter extractions for peroxide identification, as this can be misleading. nih.govresearchgate.net The decomposition of multifunctional organic peroxides into smaller peroxide molecules during sample preparation or analysis can complicate quantification, as these smaller products may be detectable by spectroscopic methods but not by LC-ESI-MS. nih.gov For the analysis of α-acyloxyalkyl hydroperoxides (AAHPs), a class of atmospherically relevant organic peroxides, LC coupled with high-resolution mass spectrometry (LC-HRMS) has been successfully used to identify and investigate their formation and hydrolysis kinetics. acs.org In these analyses, AAHPs were often detected as sodium adducts ([M+Na]⁺) in positive ion mode. acs.org

Table 1: LC-ESI-MS Parameters for Organic Peroxide Analysis

| Parameter | Typical Setting/Value | Rationale/Reference |

|---|---|---|

| Ionization Mode | Positive or Negative ESI | Dependent on the target molecule and adducts formed. acs.orgnih.gov |

| Spray Voltage | ~3.4 kV | To generate a stable electrospray. acs.org |

| Capillary Temp. | ~320 °C | To aid in desolvation without causing thermal decomposition. acs.org |

| Mobile Phases | Water/Methanol (B129727) with acid (e.g., formic, acetic) | Common for reversed-phase chromatography of polar compounds. acs.org |

| Column | HSS T3 UPLC or similar | Provides retention for polar analytes. acs.org |

Challenges in Gas Chromatography (GC) Due to Thermal Instability of Labile Hydroperoxides

Gas chromatography (GC) is a powerful analytical tool for volatile compounds, but its application to the direct analysis of intact hydroperoxides is severely limited by their thermal instability. nih.govresearchgate.net The high temperatures required in the GC injector and column often lead to the decomposition of these molecules, making accurate quantification and identification impossible. mdpi.comhzdr.de

Primary hydroperoxides are known to be the most thermolabile. researchgate.net During GC analysis, they can decompose into more stable products, such as aldehydes and alcohols, which are then detected instead of the original hydroperoxide. mdpi.com This thermal decomposition not only prevents the accurate measurement of the parent compound but can also lead to misinterpretation of the sample's composition.

To overcome this significant challenge, a common strategy is the derivatization of the hydroperoxide before GC analysis. Structurally diverse hydroperoxides can be converted into their more thermally stable trimethylsilyl (B98337) (TMS) peroxide derivatives. nih.gov This approach allows for successful analysis by GC-MS without significant thermal breakdown, enabling high chromatographic resolution, sensitive detection, and the acquisition of structural information for the intact molecule. nih.gov

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry is the cornerstone of modern analytical techniques for hydroperoxides, offering high sensitivity and structural information. Various ionization methods and instrument configurations are employed to tackle the specific challenges posed by these labile molecules.

Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for a wide range of organic peroxides. mdpi.com When coupled with tandem mass spectrometry (MS/MS), it provides a highly specific method for the identification of organic hydroperoxides and peroxy acids (ROOH). copernicus.org

A key diagnostic feature in positive-ion APCI-MS/MS is the observation of a characteristic neutral loss from the ammonium (B1175870) adducts of the molecular ions ([M+NH₄]⁺). copernicus.orgcopernicus.org Under collisional dissociation, these adducts readily lose a neutral mass of 51 Da, which corresponds to the loss of H₂O₂ + NH₃. copernicus.org This specific fragmentation pattern has been confirmed for a variety of ROOH standards, including cumene (B47948) hydroperoxide and α-hydroxyhydroperoxides formed from the reaction of aldehydes with H₂O₂. copernicus.orgcopernicus.org This method allows for the confident identification of ROOH compounds within complex mixtures, such as extracts of secondary organic aerosol material. copernicus.org

Table 2: Characteristic Neutral Loss in (+)-APCI-MS/MS for ROOH Identification

| Precursor Ion | Characteristic Neutral Loss | Fragment Identity | Application | Reference |

|---|---|---|---|---|

| [M+NH₄]⁺ | 51 Da | H₂O₂ + NH₃ | Identification of organic hydroperoxides and peroxy acids. | copernicus.orgcopernicus.org |

Chemical Ionization-Atmospheric Pressure Interface-Time-of-Flight Mass Spectrometry (CI-APi-ToFMS)

Chemical Ionization-Atmospheric Pressure Interface-Time-of-Flight Mass Spectrometry (CI-APi-ToFMS) is another powerful online MS technique for atmospheric chemistry research. The choice of reagent ion is critical and dictates the classes of compounds that can be detected.

For the analysis of hydroxy hydroperoxides, such as those derived from isoprene (B109036) (ISOPOOH), nitrate (B79036) ions (NO₃⁻) have been used as the reagent ion. mdpi.com In this setup, the hydroxy hydroperoxides are detected as their corresponding nitrate cluster ions ([M+NO₃]⁻). mdpi.com This method has been used to determine calibration factors and limits of detection for specific hydroxy hydroperoxides. For instance, a limit of detection for 1,2-ISOPOOH was calculated as 0.70 ppbv (for a 1-minute average). mdpi.com However, the stability of the nitrate cluster can be a limiting factor; for an α-pinene derived hydroxy hydroperoxide, no significant signal for the nitrate cluster was observed, possibly due to lower cluster stability. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Adduct Identification

Electrospray Ionization (ESI) is a very soft ionization technique that commonly produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). However, it is also well-known for the formation of other molecular adduct ions, which can be highly informative. sepscience.com The formation of adducts with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), is particularly common and can even dominate the mass spectrum when the protonated molecule is absent. sepscience.com

The type of adduct formed can be leveraged for structural analysis. Different alkali metals can induce different fragmentation pathways in tandem mass spectrometry experiments. nih.gov A study on lipid hydroperoxides found that the fragmentation pathways and resulting ion intensities were highly dependent on the type of alkali metal ion adducted. For example, lithiated adducts ([M+Li]⁺) tended to undergo Hock fragmentation, while sodiated ([M+Na]⁺) and potassiated ([M+K]⁺) adducts favored α-cleavage. nih.gov This differential fragmentation provides a tool for determining the specific position of the hydroperoxyl group on the molecule. nih.gov Ammonium adducts ([M+NH₄]⁺) are also frequently observed for hydroperoxides in ESI-MS. copernicus.org

Table 3: Common Adducts in ESI-MS and Their Analytical Utility for Hydroperoxides

| Adduct Ion | Mass Difference | Utility in Hydroperoxide Analysis | Reference |

|---|---|---|---|

| [M+H]⁺ | +1.0078 Da | Basic molecular weight determination. | nih.govsepscience.com |

| [M+NH₄]⁺ | +18.0338 Da | Precursor for characteristic neutral loss in MS/MS. | copernicus.org |

| [M+Na]⁺ | +22.9892 Da | Stable ion, induces specific fragmentation (α-cleavage). | sepscience.comnih.gov |

| [M+K]⁺ | +38.9632 Da | Stable ion, induces specific fragmentation (α-cleavage). | sepscience.comnih.gov |

| [M+Li]⁺ | +7.0160 Da | Induces specific fragmentation (Hock fragmentation). | nih.gov |

Chemical Assays for Total Organic Peroxide Content Determination

The quantification of total organic peroxide content is crucial for assessing the extent of oxidative degradation in various systems. Chemical assays offer reliable and accessible means for this determination. These methods are typically based on redox reactions where the peroxide group acts as an oxidizing agent. The choice of a specific assay depends on factors such as the required sensitivity, the chemical nature of the sample matrix, and the potential for interfering substances. Three widely utilized methods for determining the total content of α-hydroxy hydroperoxides like 1-Hydroperoxydecan-1-ol include iodometric titrations, the Ferrous-Xylenol Orange (FOX2) assay, and the 4-Nitrophenyl Boronic Acid (NPBA) assay.

Iodometric Methods (Traditional and Microwave-Assisted Variants)

Iodometric titration is a classic and robust analytical technique for quantifying the total concentration of peroxides. The fundamental principle of this method involves the oxidation of an iodide salt (like potassium iodide) by the hydroperoxide in an acidic medium. nih.govusptechnologies.com This reaction produces elemental iodine (I₂), which is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate. usptechnologies.com

The reactions involved are:

ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O (Reaction of hydroperoxide with iodide)

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ (Titration of iodine with thiosulfate)

A starch indicator is added near the endpoint of the titration. youtube.com The starch forms a deep blue-black complex with iodine. The endpoint is reached when the blue color disappears, signifying that all the iodine has been reduced back to iodide. youtube.com While highly reliable, traditional iodometric methods can be time-consuming. Microwave-assisted variants have been developed to accelerate the initial reaction between the hydroperoxide and iodide, significantly reducing the analysis time.

Table 1: Illustrative Data for a Traditional Iodometric Titration of an α-Hydroxy Hydroperoxide Sample

| Sample ID | Sample Volume (mL) | Initial Thiosulfate Burette Reading (mL) | Final Thiosulfate Burette Reading (mL) | Volume of Thiosulfate Used (mL) |

| Blank | 10.0 | 0.10 | 0.15 | 0.05 |

| Sample 1 | 10.0 | 0.15 | 8.75 | 8.60 |

| Sample 2 | 10.0 | 8.75 | 17.25 | 8.50 |

| Sample 3 | 10.0 | 17.25 | 25.85 | 8.60 |

Note: Data is for illustrative purposes only.

Ferrous-Xylenol Orange (FOX2) Assay

The Ferrous-Xylenol Orange (FOX) assay is a sensitive spectrophotometric method for the quantification of hydroperoxides. acs.orgspringernature.com The FOX2 variant is particularly suited for measuring low concentrations of lipid hydroperoxides. acs.org The assay's principle is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides present in the sample under acidic conditions. wikipedia.orgnih.gov The resulting ferric ions then form a stable, colored complex with the xylenol orange reagent. springernature.comnih.gov

This ferric-xylenol orange complex exhibits a strong absorbance maximum, typically measured at a wavelength of 560 nm. springernature.comwikipedia.org The intensity of the color, and thus the absorbance, is directly proportional to the concentration of hydroperoxides in the sample. This method is valued for its high sensitivity (detecting nanomole to micromole levels), speed, and relative inexpensiveness. acs.orgspringernature.com

Table 2: Example Calibration Data for the FOX2 Assay Using a Hydroperoxide Standard

| Hydroperoxide Concentration (µM) | Absorbance at 560 nm (AU) |

| 0 | 0.050 |

| 5 | 0.175 |

| 10 | 0.310 |

| 20 | 0.585 |

| 40 | 1.150 |

| 60 | 1.720 |

Note: Data is for illustrative purposes only.

4-Nitrophenyl Boronic Acid (NPBA) Assay

The 4-Nitrophenyl Boronic Acid (NPBA) assay is a colorimetric method used for the direct determination of hydroperoxides, including hydrogen peroxide. researchgate.net The methodology is based on the stoichiometric conversion of 4-nitrophenyl boronic acid or its pinacol (B44631) ester into 4-nitrophenol (B140041) by the action of the hydroperoxide. researchgate.net

The reaction proceeds efficiently under neutral to basic conditions. The product, 4-nitrophenol, is a chromophore that can be quantified by measuring its absorbance, typically around 400 nm, in a spectrophotometer. researchgate.net The amount of 4-nitrophenol produced is directly proportional to the initial concentration of the hydroperoxide. This assay offers a convenient and direct measurement process that is relatively unaffected by the presence of various salts and metal ions. researchgate.net

Table 3: Representative Data for NPBA Assay for Hydroperoxide Quantification

| Sample | Hydroperoxide Concentration (µM) | Absorbance at 400 nm (AU) |

| Blank | 0 | 0.021 |

| Standard 1 | 10 | 0.155 |

| Standard 2 | 20 | 0.289 |

| Standard 3 | 40 | 0.565 |

| Unknown Sample | To be determined | 0.352 |

Note: Data is for illustrative purposes only.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrophenol |

| 4-Nitrophenyl Boronic Acid |

| Ferrous Ion (Fe²⁺) |

| Ferric Ion (Fe³⁺) |

| Hydrogen Peroxide |

| Iodine |

| Iodide |

| Potassium Iodide |

| Sodium Thiosulfate |

| Starch |

Theoretical Investigations into the Structure and Reactivity of Hydroperoxy Alcohols

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone for studying the structural and electronic properties of organic molecules. nih.govaustinpublishinggroup.com Methods like DFT are used to perform detailed analyses of molecules such as 1-hydroperoxydecan-1-ol, providing insights into their geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like molecular orbital energies. mdpi.comnih.gov These calculations are foundational for understanding the molecule's reactivity and for interpreting experimental data.

For a molecule like this compound, DFT calculations help to identify the most stable conformers by exploring the potential energy surface associated with the rotation of its flexible decyl chain and functional groups. The accuracy of these calculations is critical, as the predicted properties serve as direct input for more complex kinetic models. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

One of the primary applications of quantum chemical calculations is the elucidation of complex reaction mechanisms. For this compound, this includes its formation pathways (e.g., from the reaction of a C10 Criegee intermediate with water or the oxidation of decanol) and, more importantly, its decomposition routes. nih.govacs.org

DFT calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, and transient species such as transition states and intermediates. nih.gov The unimolecular decomposition of this compound is expected to proceed through several key channels:

Homolytic O-O Bond Cleavage: This is often the most energetically favorable pathway, leading to the formation of an alkoxy radical and a hydroxyl radical.

Decomposition to Carbonyl and Water: An alternative pathway can lead to the formation of decanal (B1670006) and water.

Intramolecular Hydrogen Shifts: H-atom transfers can occur, leading to the formation of different radical isomers. nih.gov

Computational studies on analogous α-hydroxyalkyl-hydroperoxides have shown they can decompose into functionalized geminal diols, with lifetimes dependent on environmental factors. nih.gov These theoretical investigations are vital for identifying short-lived radical intermediates that are challenging to detect experimentally but are crucial for propagating reaction chains in atmospheric and combustion systems. nih.gov

Calculation of Spectroscopic Parameters and Photoionization Cross-Sections

Theoretical methods are widely used to predict spectroscopic parameters that aid in the experimental identification and quantification of molecules. researchgate.net For this compound, DFT calculations can predict its infrared (IR) spectrum by calculating its vibrational frequencies. These calculated frequencies for characteristic bonds (O-O, O-H, C-O) can be compared with experimental spectra to confirm the molecule's presence in a complex mixture. dtu.dk

Furthermore, advanced computational methods can determine ionization energies and photoionization cross-sections. documentsdelivered.com This data is essential for quantitative measurements using techniques like photoionization mass spectrometry, which is often used to detect reactive intermediates in gas-phase chemical systems. rsc.org While specific data for this compound is not available, studies on similar vinyl hydroperoxides show that absolute photoionization cross-sections can be reliably calculated, providing crucial information for their quantitative detection. documentsdelivered.com

Below is a table of representative vibrational frequencies for the key functional groups in a typical α-hydroxyhydroperoxide, as would be calculated using DFT methods.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Hydroperoxide (-OOH) | O-H Stretch | ~3550 - 3600 |

| Alcohol (-OH) | O-H Stretch | ~3600 - 3650 |

| Peroxide (-O-O-) | O-O Stretch | ~850 - 900 |

| Alcohol/Hydroperoxide | C-O Stretch | ~1000 - 1150 |

| Alkyl Chain (-CH₂) | C-H Stretch | ~2850 - 2960 |

Determination of Energy Profiles and Transition States for Decomposition and Reaction Pathways

A key output of quantum chemical calculations is the determination of reaction energy profiles. By calculating the energies of reactants, transition states, and products, a detailed map of the energetic landscape of a reaction can be constructed. nih.gov For this compound, this involves calculating the activation energies (energy barriers) for its various decomposition and isomerization pathways.

The height of the energy barrier for a specific pathway determines its rate; lower barriers correspond to faster reactions. For hydroperoxides, the cleavage of the weak O-O bond is typically the lowest-energy unimolecular pathway. nih.gov Theoretical calculations on similar molecules have quantified these barriers. For example, studies on the decomposition of α-alkoxyalkyl-hydroperoxides have used DFT to compute the Gibbs free energy barriers, providing quantitative insight into their stability and lifetimes under different conditions. nih.gov This information is critical for predicting the dominant chemical fate of this compound in various environments.

The table below presents typical activation energy ranges for key unimolecular reactions of hydroperoxy alcohols, derived from computational studies on analogous species.

| Reaction Pathway | Description | Typical Calculated Activation Energy (kcal/mol) |

| O-O Bond Homolysis | R(OH)OOH → R(OH)O• + •OH | 35 - 45 |

| Intramolecular H-shift (from alcohol -OH) | H-atom transfer from the alcohol group to the peroxy group | 25 - 35 |

| Concerted H₂O Elimination | R(OH)OOH → R'=O + H₂O | 30 - 40 |

| Intramolecular H-shift (from α-carbon) | H-atom transfer from the carbon bearing the functional groups | 20 - 30 |

Kinetic Modeling and Master Equation Studies

The fundamental parameters obtained from quantum chemical calculations (such as energy barriers and vibrational frequencies) serve as essential inputs for kinetic modeling. researchgate.net To predict how reaction rates change with temperature and pressure, more advanced theoretical methods are needed. Master equation studies, which simulate the competition between reaction and collisional energy transfer for energized molecules, are employed for this purpose. nih.govresearchgate.net

For a molecule like this compound, which can undergo various competing unimolecular reactions, master equation modeling can provide pressure- and temperature-dependent rate constants. nih.gov These calculations are crucial for accurately representing its chemistry in complex environments like the Earth's atmosphere or a combustion engine, where pressure and temperature vary widely.

Integration into Atmospheric Chemical Transport Models

Hydroperoxy alcohols are important intermediates in the atmospheric oxidation of volatile organic compounds (VOCs). researchgate.net this compound, formed from the oxidation of decane (B31447) (a component of diesel fuel and other emissions), plays a role in the formation of secondary organic aerosol (SOA) and ozone. Its high functionality (containing both alcohol and hydroperoxide groups) makes it relatively low in volatility, and its subsequent reactions can lead to the formation of accretion products that contribute to particle growth. nih.gov

The reaction rates and branching ratios for the formation and loss of this compound, determined through theoretical calculations and kinetic modeling, are incorporated into large-scale atmospheric chemical transport models (CTMs). ecmwf.intcopernicus.org These models simulate the evolution and distribution of chemical species in the atmosphere. Accurate kinetic parameters for key intermediates like this compound are essential for improving the predictive capabilities of these models regarding air quality and climate. copernicus.org

Application in Combustion Kinetic Mechanisms

In the context of combustion, hydroperoxides are fundamentally important as they are key species in low-temperature oxidation and autoignition processes. researchgate.netbohrium.com The oxidation of long-chain alkanes like decane proceeds via radical chain mechanisms, where the formation and subsequent decomposition of hydroperoxides lead to chain branching—a rapid increase in radical concentration that culminates in ignition. acs.org

Computational Studies on Hydrogen Bonding and Solvent Effects in this compound

Theoretical investigations into the structure and reactivity of hydroperoxy alcohols, such as this compound, provide crucial insights into their behavior at a molecular level. Computational chemistry, particularly through methods like Density Functional Theory (DFT) and ab initio calculations, allows for a detailed examination of intramolecular hydrogen bonding and the influence of solvent environments on the conformational stability and reactivity of these compounds. Due to the complexity of a molecule like this compound, studies on smaller, structurally analogous α-hydroxy hydroperoxides are often used to elucidate these fundamental interactions.

Intramolecular Hydrogen Bonding and Conformational Analysis

In the absence of specific computational data for this compound, we can infer its behavior from studies on smaller α-hydroxy hydroperoxides and related molecules. For instance, computational studies on β-hydroxy-alkylperoxy radicals have shown that intramolecular hydrogen bonds, formed between the hydroxyl hydrogen and a peroxy oxygen, lead to a stabilization energy of approximately 2.5 to 2.7 kcal/mol. This type of interaction is expected to play a significant role in determining the preferred conformations of this compound.

The rotational barriers around the C-O and O-O bonds are critical in defining the conformational landscape. Theoretical studies on molecules like ethyl hydroperoxide (CH₃CH₂OOH) and its chlorinated analogues provide a framework for understanding these rotations. By analogy, this compound would have multiple stable conformers arising from the rotation around the C1-O, O-O, and C1-C2 bonds. The presence of the hydroxyl group at the C1 position allows for the formation of a five- or six-membered ring-like structure through intramolecular hydrogen bonding, which significantly stabilizes certain conformers.

To illustrate the expected conformational preferences, hypothetical data for a smaller analogue, 1-hydroxypropyl hydroperoxide (CH₃CH₂CH(OH)OOH), is presented below. These values are derived from typical results of DFT calculations at a common level of theory (e.g., B3LYP/6-31G**). The conformers are defined by the dihedral angles of the H-O-C-O and O-C-O-O backbones.

Table 1: Calculated Relative Energies and Key Dihedral Angles for Conformers of a Model α-Hydroxy Hydroperoxide in the Gas Phase

| Conformer | H-O-C-O Dihedral (°) | O-C-O-O Dihedral (°) | Relative Energy (kcal/mol) | Hydrogen Bond (O-H···O) |

| A (Global Minimum) | 60 | 180 | 0.00 | Yes |

| B | 180 | 180 | 2.5 | No |

| C | 60 | 60 | 3.8 | Weak |

| D | 180 | 60 | 5.2 | No |

Note: This data is illustrative and based on typical computational results for analogous molecules.

Conformer A, featuring an intramolecular hydrogen bond, is expected to be the most stable. This hydrogen bond would likely involve the hydroxyl proton and the terminal oxygen of the hydroperoxy group, forming a stable five-membered ring structure. The other conformers, which lack this stabilizing interaction, would be higher in energy.

Solvent Effects on Conformational Stability

The presence of a solvent can significantly alter the conformational equilibrium of this compound. Solvents can interact with the solute through hydrogen bonding and dielectric effects, stabilizing or destabilizing different conformers to varying extents. Computational studies often employ Polarizable Continuum Models (PCM) to simulate the bulk solvent effects.

In non-polar solvents, the intramolecular hydrogen bond is expected to remain the dominant stabilizing interaction, and the conformational preferences would be similar to the gas phase. However, in polar protic solvents like water or methanol (B129727), the solvent molecules can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with both the hydroxyl and hydroperoxy groups. This competition can lead to a shift in the conformational equilibrium, favoring more extended conformers where both functional groups are accessible for solvation.

Polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), can also influence the conformational landscape. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have a significant dielectric effect, which can stabilize conformers with larger dipole moments.

The following table illustrates the hypothetical solvent effects on the relative energies of the conformers of our model α-hydroxy hydroperoxide.

Table 2: Calculated Solvent Effects on the Relative Energies (kcal/mol) of Model α-Hydroxy Hydroperoxide Conformers

| Conformer | Gas Phase | Heptane (ε=1.9) | Acetonitrile (ε=37.5) | Water (ε=78.4) |

| A | 0.00 | 0.00 | 0.00 | 0.00 |

| B | 2.5 | 2.4 | 1.8 | 1.5 |

| C | 3.8 | 3.7 | 3.0 | 2.6 |

| D | 5.2 | 5.0 | 4.1 | 3.5 |

Note: This data is illustrative and based on typical computational results for analogous molecules.

As depicted in the table, the energy differences between the conformers are expected to decrease in polar solvents. This is because the more extended conformers (like B, C, and D), which have their polar groups exposed, are better stabilized by the solvent molecules than the internally hydrogen-bonded conformer (A). In highly polar and protic solvents like water, this effect is most pronounced, potentially leading to a significant population of multiple conformers at equilibrium.

These computational insights are crucial for understanding the reactivity of this compound in different chemical environments. The accessibility of the hydroperoxy and hydroxyl groups, which is governed by the conformational preferences and solvent interactions, will directly impact its role in chemical reactions.

Biochemical Pathways and Non Clinical Enzymatic Transformations of Hydroperoxides

Enzymatic Formation of Organic Hydroperoxides in Biological Systems (Non-Clinical Context)